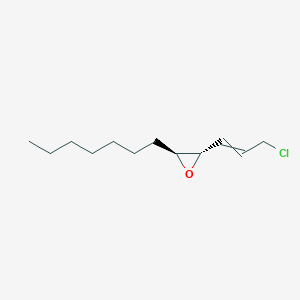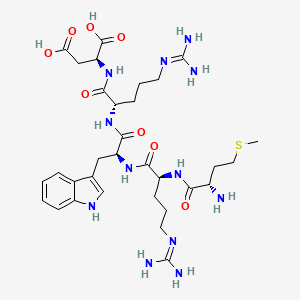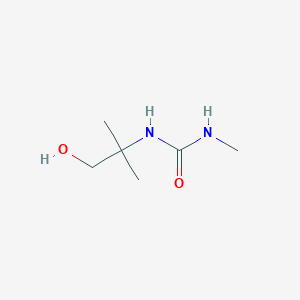
1-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-2-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-2-YL)ethan-1-one is a chemical compound that belongs to the class of carbazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-2-YL)ethan-1-one typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole followed by the introduction of an ethanone group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as inflammation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one
- 6-Methoxy-7,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Uniqueness
1-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-2-YL)ethan-1-one is unique due to the presence of both a bromine atom and an ethanone group in its structure
Eigenschaften
CAS-Nummer |
646038-02-0 |
|---|---|
Molekularformel |
C14H14BrNO |
Molekulargewicht |
292.17 g/mol |
IUPAC-Name |
1-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)ethanone |
InChI |
InChI=1S/C14H14BrNO/c1-8(17)9-2-4-11-12-7-10(15)3-5-13(12)16-14(11)6-9/h3,5,7,9,16H,2,4,6H2,1H3 |
InChI-Schlüssel |
XILLZIJTHABZKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC2=C(C1)NC3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12596105.png)

![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12596109.png)

![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B12596123.png)


![6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596133.png)


![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)
![Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine](/img/structure/B12596163.png)
